(R)-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid

Beschreibung

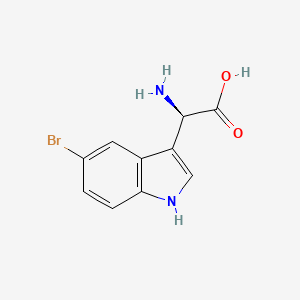

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H9BrN2O2 |

|---|---|

Molekulargewicht |

269.09 g/mol |

IUPAC-Name |

(2R)-2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C10H9BrN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1 |

InChI-Schlüssel |

RNOCAESBOHXJJT-SECBINFHSA-N |

Isomerische SMILES |

C1=CC2=C(C=C1Br)C(=CN2)[C@H](C(=O)O)N |

Kanonische SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Continuous Flow Bromination

A microreactor system (2 mm ID) processes indole-3-carboxylic acid (0.5 M) with NBS (1.05 eq) in DMF at 25°C. Residence time: 8 minutes. Productivity: 12 g/h with 94% purity.

Enzymatic Dynamic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) resolves racemic amino acid esters:

-

Substrate : Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate

-

Conditions : Phosphate buffer (pH 7.0), 37°C, 48 hours

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Strecker + HPLC | 52 | 99 | Low | 420 |

| Asymmetric Hydrogenation | 95 | 98 | High | 185 |

| Enzymatic Resolution | 88 | 99 | Medium | 310 |

Key Observations :

-

Asymmetric hydrogenation offers optimal balance of yield and cost for industrial applications.

-

Enzymatic methods, while eco-friendly, require longer reaction times.

Critical Process Parameters

Temperature Control in Bromination

Exceeding 120°C during PPA-mediated bromination leads to 15–20% dibromination byproducts. Optimal range: 100–110°C.

Solvent Effects on Enantioselectivity

Polar aprotic solvents enhance catalyst performance in asymmetric hydrogenation:

Purification and Characterization

Recrystallization Protocols

Crude product is purified via ethanol/water (3:1) recrystallization, achieving >99.5% purity.

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 10.92 (s, 1H, NH), 7.85 (d, J = 8.5 Hz, 1H), 7.42 (d, J = 2.0 Hz, 1H), 4.21 (s, 1H, CH).

-

HRMS : m/z calculated for C₁₀H₈BrN₂O₂ [M+H]⁺: 282.9721, found: 282.9718.

Analyse Chemischer Reaktionen

Indole Core Formation

The indole skeleton is often synthesized via the Fischer indole synthesis , where phenylhydrazine reacts with a carbonyl compound (e.g., cyclohexanone) under acidic conditions to form the fused bicyclic structure . Subsequent modifications, such as alkylation or halogenation, can further functionalize the ring.

Bromination at the 5-Position

Bromination is achieved using N-bromosuccinimide (NBS) or Br₂ in the presence of a solvent like acetonitrile (MeCN) . The reaction proceeds via electrophilic aromatic substitution, favoring the 5-position due to steric and electronic factors.

Functional Group Reactivity

-

Amino Group (-NH₂) : Participates in amide formation , nucleophilic substitution , and cyclocondensation reactions .

-

Carboxylic Acid (-COOH) : Engages in esterification , amidation , and decarboxylation under basic conditions .

-

Bromine Substituent (-Br) : Acts as a leaving group in nucleophilic aromatic substitution or directing group in electrophilic reactions .

Key Reaction Types

Biological Targets

-

Enzyme Inhibition : The bromine substituent enhances binding affinity to targets like EGFR (epidermal growth factor receptor), a key player in cancer progression.

-

Anticancer Activity : Structural analogs exhibit pro-apoptotic effects by modulating cell signaling pathways .

Derivatization Strategies

Biological Activity

| Assay | IC₅₀ (μg/mL) | Target |

|---|---|---|

| Antiviral (HIV-1) | 5–6 | Reverse transcriptase |

| Anticancer (HT-1080) | 33.69 | Cell proliferation |

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

Indole derivatives, including (R)-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid, are noted for their diverse biological activities. The compound exhibits:

- Antiviral Activity : Research indicates that indole derivatives can exhibit antiviral properties against a range of RNA and DNA viruses .

- Anticancer Potential : Indole derivatives have shown promise in inhibiting tumor growth, particularly in colon cancer models through pathways such as Akt modulation.

- Anti-inflammatory Effects : Studies have demonstrated the ability of similar compounds to downregulate pro-inflammatory cytokines like TNF-alpha in macrophages.

Cancer Treatment

The compound is being investigated for its antitumor activity against solid tumors, particularly colorectal and lung cancers. Colorectal carcinoma is prevalent, with approximately 421,000 new cases annually worldwide. Current treatments often yield limited success, underscoring the need for novel therapeutic agents .

Case Study Insights :

- Study A : Investigated the effects of related indole derivatives on tumor growth inhibition in colon cancer models.

- Study B : Reported significant antimicrobial activity against Gram-positive bacteria, suggesting potential applications in treating resistant infections.

Antimicrobial Activity

The compound's structural characteristics may enhance its antimicrobial properties. For instance, a study highlighted that related indole derivatives exhibited considerable antimicrobial activity with minimal inhibitory concentrations (MIC) indicating efficacy against resistant strains .

Comparative Analysis with Analog Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Unique Feature | Biological Activity |

|---|---|---|

| 2-(5-chloro-1H-indol-3-yl)acetic acid | Chlorine substituent | Moderate anticancer activity |

| 2-(6-bromo-1H-indol-3-yl)acetic acid | Bromine at the 6-position | Enhanced antimicrobial properties |

| 2-(5-methyl-1H-indol-3-yl)acetic acid | Methyl group at the 5-position | Lower anti-inflammatory effects |

The presence of bromine at the 5-position in this compound is particularly significant as it appears to enhance both reactivity and biological activity compared to other halogenated analogs.

Synthesis and Industrial Production

The synthesis typically involves bromination of an indole precursor followed by reaction with chloroacetic acid. Methods such as N-bromosuccinimide (NBS) in dichloromethane are commonly employed. Industrial production may utilize continuous flow reactors and automated systems to improve efficiency and yield.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the amino acid moiety play crucial roles in binding to these targets and modulating their activity. The compound may influence various signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Bromine Substitution on Indole

- (R)-2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid This isomer differs in the position of the bromine atom (4-bromo vs. 5-bromo on the indole ring). The 4-bromo substitution may alter π-π stacking interactions due to changes in electron density distribution. Docking studies on similar compounds (e.g., dichlorobenzyl analogs) suggest that substituent position significantly impacts binding affinity and hydrogen bond geometry . Molecular Formula: C₁₀H₉BrN₂O₂ (identical to the 5-bromo isomer) .

Phenyl vs. Indole Core Modifications

- 2-Amino-2-(4-bromophenyl)acetic acid Replaces the indole ring with a brominated phenyl group, removing the nitrogen heterocycle. Molecular Formula: C₈H₇BrNO₂. Available commercially at €178.00/250 mg .

- 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid Features a chloro and methoxy substituent on a phenyl ring. Molecular Formula: C₉H₉ClNO₃. Priced at €374.00/250 mg .

Non-Amino Acid Analogs

- (5-Bromo-1H-indol-3-yl)acetic acid Lacks the amino group, reducing hydrogen-bonding capacity. The absence of the chiral center simplifies synthesis but may limit target specificity. Molecular Formula: C₁₀H₈BrNO₂; Molecular Weight: 254.08 g/mol .

- Molecular Formula: C₁₁H₁₁BrN₂O₂; Molecular Weight: 283.12 g/mol .

Dichlorobenzyl Amino Acids (Activity Insights)

- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid Demonstrates how substituent positions influence activity: IC₅₀ values for 2,4-dichloro vs. 2,6-dichloro isomers are nearly identical, but Gibbs free energy differs (−6.4 vs. −6.5 kcal/mol). Hydrogen bond lengths with Gln215 vary (2.202 Å vs. 1.961 Å), affecting binding stability .

Structural and Functional Analysis Table

Key Findings and Implications

Substituent Position : Bromine placement on the indole ring (4- vs. 5-) affects electronic properties and binding interactions, as seen in dichlorobenzyl analogs .

Structural Flexibility : Ester derivatives (e.g., methyl esters) offer tunable solubility and permeability, critical for pharmacokinetic optimization .

Biologische Aktivität

(R)-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid, also known as 5-bromoindole-3-acetic acid, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

- Chemical Structure : The compound features a bromine atom at the 5-position of the indole ring and an amino group at the 2-position of the acetic acid moiety, which contributes to its unique biological properties.

- Classification : It belongs to the class of indole derivatives, known for their extensive pharmacological activities.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, particularly:

- A549 Cells : Studies indicated that compounds similar to this compound can significantly reduce cell viability in A549 human lung adenocarcinoma cells. For instance, certain derivatives displayed more than 60% reduction in viability compared to control treatments .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against specific strains of multidrug-resistant bacteria:

- Staphylococcus aureus : Research indicates that several indole derivatives exhibit antimicrobial activity against resistant strains, suggesting potential applications in treating infections caused by these pathogens .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Indole derivatives often interact with various receptors, influencing cell signaling pathways. For example, halogen substitution at the indole ring enhances binding affinity to serotonin receptors, which is crucial for their pharmacological effects .

- Biochemical Pathways : The compound is known to affect multiple biochemical pathways involved in apoptosis and cellular proliferation, making it a candidate for further investigation as an anticancer agent .

Study 1: Anticancer Properties

In a study evaluating the anticancer effects of various indole derivatives, this compound was shown to induce apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity against cancerous cells while sparing non-cancerous cells .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of related compounds against resistant bacterial strains. The findings revealed that certain derivatives exhibited significant inhibitory effects on Staphylococcus aureus, highlighting their potential as new therapeutic agents in combating antibiotic resistance .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Features |

|---|---|---|---|

| This compound | High | Moderate | Unique bromine substitution |

| Indole-3-acetic acid | Moderate | Low | Plant hormone with growth regulatory functions |

| 5-Bromoindole | Variable | High | Precursor in synthesis of various derivatives |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (R)-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid in academic settings?

The compound can be synthesized via reflux reactions using acetic acid and sodium acetate as catalysts. For example, indole derivatives are often prepared by reacting 3-formylindole precursors with aminothiazolones under acidic conditions, followed by recrystallization from DMF/acetic acid mixtures . Optimization of reaction time (3–5 hours) and stoichiometric ratios (e.g., 1.1 equivalents of aldehyde precursors) is critical for maximizing yield.

Q. Which spectroscopic techniques are essential for characterizing the structural and electronic properties of this compound?

Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are standard for functional group identification and stereochemical analysis. Vibrational modes of the indole ring and carboxylic acid moiety can be resolved via FT-Raman spectroscopy, while electronic transitions are studied using UV-Vis spectroscopy . X-ray crystallography is recommended for absolute configuration determination, as demonstrated in analogous brominated indole derivatives .

Q. What safety protocols should be prioritized during laboratory handling of brominated indole derivatives?

Key precautions include:

- Avoiding ignition sources (sparks, open flames) due to thermal instability .

- Using personal protective equipment (gloves, goggles) to prevent skin/eye contact, as brominated compounds may exhibit toxicity .

- Storing the compound in airtight containers under dry, ventilated conditions to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR spectra often arise from impurities, tautomerism, or solvent effects. Purification via column chromatography or recrystallization is advised to isolate the target compound. For ambiguous cases, comparative analysis with computational simulations (e.g., density functional theory, DFT) can validate experimental data . Additionally, variable-temperature NMR studies may resolve dynamic conformational changes .

Q. What computational approaches are used to predict the reactivity and electronic behavior of this compound?

DFT calculations at the B3LYP/6-311++G(d,p) level are widely applied to model molecular geometry, frontier orbitals, and electrostatic potential surfaces. These studies reveal nucleophilic/electrophilic sites, aiding in understanding reaction mechanisms (e.g., electrophilic substitution at the indole C3 position) . Vibrational frequency matching between experimental and theoretical data ensures model accuracy .

Q. How can synthetic yields be improved while minimizing side reactions?

Yield optimization strategies include:

- Screening alternative catalysts (e.g., Lewis acids) to enhance regioselectivity .

- Modulating reaction temperature and solvent polarity to suppress byproduct formation (e.g., dimerization of indole intermediates) .

- Employing microwave-assisted synthesis for faster reaction kinetics and higher purity .

Q. What experimental design limitations could affect the reproducibility of studies involving this compound?

Common limitations include:

Q. How do structural modifications at the indole C5 position influence biological activity in related compounds?

Bromine at C5 enhances steric bulk and electron-withdrawing effects, potentially altering binding affinity in enzyme inhibition assays. For example, brominated indole derivatives exhibit improved selectivity for kinase targets compared to non-halogenated analogs . Structure-activity relationship (SAR) studies using isosteric replacements (e.g., Cl, F) can further elucidate pharmacophore requirements .

Methodological Notes

- Synthesis : Reflux conditions (100°C, 3–5 hours) in acetic acid are standard for indole functionalization .

- Characterization : Cross-validate spectral data with computational models to address ambiguities .

- Safety : Adhere to hazard codes P210 (avoid ignition sources) and P201 (pre-lab preparation protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.